11-Mercaptoundecyloxytrimethylsilane

Descripción general

Descripción

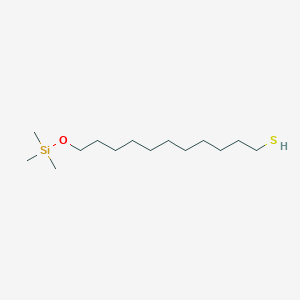

11-Mercaptoundecyloxytrimethylsilane is a chemical compound with the formula C14H32OSSi . It is a substance in liquid form and belongs to the organosilane chemical family . It is used as a chemical intermediate .

Molecular Structure Analysis

The molecular formula of 11-Mercaptoundecyloxytrimethylsilane is C14H32OSSi . The molecular weight of the compound is 276.55 .Physical And Chemical Properties Analysis

11-Mercaptoundecyloxytrimethylsilane is a liquid substance . Unfortunately, specific physical and chemical properties such as boiling point, thermal conductivity, and transition temperature were not available in the sources I found .Aplicaciones Científicas De Investigación

1. Production of 11C-labelled Radiotracers

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane is used in the production of 11C-labelled radiotracers, which are indispensable markers in molecular imaging by positron emission tomography (PET) in modern nuclear medicine .

- Methods of Application: The target gas purification of cyclotron produced [11C]CO2 and subsequent conversion to [11C]MeI was carried out on a TRACERlab Fx C Pro module. The labelling reactions were controlled with a TRACERlab Fx FE module .

- Results or Outcomes: With the presented modular principle, they were able to produce N-methyl-[11C]choline and L-S-methyl-[11C]methionine by loading a reaction loop with neat N,N’-dimethylaminoethanol (DMAE) or an ethanol/water mixture of NaOH and L-homocysteine (L-HC), respectively and a subsequent reaction with [11C]MeI .

2. Synthesis of Size- and Charge-Tunable Silver Nanoparticles

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane is used in the synthesis of size- and charge-tunable silver nanoparticles (AgNPs) for selective anticancer and antibacterial treatment .

- Methods of Application: A seed-mediated growth method was used to fabricate N,N,N-trimethyl-(11-mercaptoundecyl) ammonium chloride (TMA)- and trisodium citrate (TSC)-capped AgNPs with three distinct size ranges optimal for biomedical applications .

- Results or Outcomes: The largest 40 nm Ag@TSC2 was shown to exhibit pronounced anticancer activity against murine colon carcinoma (CT26) and murine mammary gland carcinoma (4T1) cells cultured as 2D and 3D tumor models and reduced toxicity against human HaCaT keratinocytes .

3. Custom Synthesis

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane is used in custom synthesis for a variety of applications, including coatings, adhesives, sealants, and elastomers .

- Results or Outcomes: The outcomes of these syntheses are highly dependent on the specific reactions and conditions used. The resulting products can be used in a variety of applications, including coatings, adhesives, sealants, and elastomers .

4. Semiconductor Nanomaterial-Based Epitaxial Heterostructures

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane can be used in the synthesis of semiconductor nanomaterial-based epitaxial heterostructures, which have applications in optoelectronics, thermoelectrics, and catalysis .

- Methods of Application: The synthesis of these heterostructures involves wet-chemical methods. Various architectures based on different kinds of seeds or templates are illustrated, and their growth mechanisms are discussed in detail .

- Results or Outcomes: The resulting epitaxial heterostructures have precisely controlled compositions and morphologies, which are of great importance for various applications in optoelectronics, thermoelectrics, and catalysis .

5. One-Pot Synthesis of Fluorescent Gold Nanoclusters

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane is used in a one-pot approach to prepare fluorescent gold nanoclusters (AuNCs) from HAuCl4 .

- Methods of Application: The synthesis involves using 11-mercaptoundecyloxytrimethylsilane as a reducing and capping agent, in an aqueous solution of NaOH at room temperature .

- Results or Outcomes: The resulting fluorescent gold nanoclusters can be used in various applications, including bioimaging and biosensing .

6. Emerging Applications in Organic Synthesis

- Application Summary: 11-Mercaptoundecyloxytrimethylsilane is used in the synthesis of acylsilanes, which have versatile reactivities and are used in organic synthesis .

- Results or Outcomes: The outcomes of these syntheses are highly dependent on the specific reactions and conditions used. The resulting products can be used in a variety of applications, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

Safety And Hazards

11-Mercaptoundecyloxytrimethylsilane is classified as causing serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

Propiedades

IUPAC Name |

11-trimethylsilyloxyundecane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32OSSi/c1-17(2,3)15-13-11-9-7-5-4-6-8-10-12-14-16/h16H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDANIPCBTCECJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32OSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700646 | |

| Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Mercaptoundecyloxytrimethylsilane | |

CAS RN |

394210-97-0 | |

| Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)

![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)

![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)

![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)